molecular formula C15H26N2O5 B113374 (3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one CAS No. 959584-21-5

(3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one

Cat. No. B113374
CAS RN: 959584-21-5
M. Wt: 314.38 g/mol
InChI Key: CDNNBFMNMGDYJG-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one is a chemical compound that has been used in numerous scientific research applications. It is an organic compound with a molecular formula of C14H25N3O3 and a molecular weight of 285.37 g/mol. It belongs to the piperazinone class of compounds and can be synthesized using a variety of methods. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Scientific Research Applications

Synthesis and Analgesic Properties

Piperazine derivatives have been explored for their potential in the synthesis of novel compounds with analgesic and anti-inflammatory properties. For instance, phthaloylimidoalkyl derivatives have been synthesized and evaluated for their anti-inflammatory activity and analgesic properties, showing significant results in reducing inflammation and pain in animal models (Okunrobo & Usifoh, 2006). Similarly, a series of 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-one derivatives demonstrated significant analgesic efficacy in mice and rats, indicating the potential of piperazine derivatives in pain management (Viaud et al., 1995).

Antidiabetic and Anticonvulsant Activity

Piperazine derivatives have also shown promising results in the treatment of type II diabetes and as anticonvulsants. A particular piperazine derivative, PMS 847 (S-22068), exhibited strong improvement in glucose tolerance without any side effects or hypoglycemic effects in a rat model of diabetes (Le Bihan et al., 1999). Additionally, another derivative, CPP, demonstrated potent N-methyl-D-aspartate (NMDA) antagonist activity, showing muscle relaxant and anticonvulsant properties in rodent models (Turski et al., 1987).

Therapeutic Applications and Pharmacokinetics

The versatility of piperazine as a core structure has led to its inclusion in a wide range of drugs with various therapeutic applications, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The modification of the piperazine nucleus can lead to significant differences in the medicinal potential of the resulting molecules (Rathi et al., 2016). Additionally, the pharmacokinetics of specific piperazine derivatives, like KRM-1648 and PF-00734200, have been studied in various animal models, highlighting their high tissue affinity, long elimination half-life, and complex metabolism (Hosoe et al., 1996; Sharma et al., 2012)(Sharma et al., 2012).

properties

IUPAC Name

2-[(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-10(2)8-11-13(20)16(9-12(18)19)6-7-17(11)14(21)22-15(3,4)5/h10-11H,6-9H2,1-5H3,(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNNBFMNMGDYJG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one

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